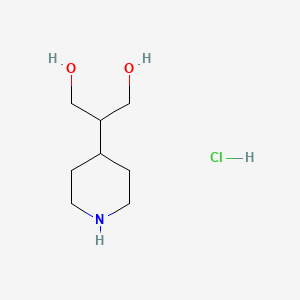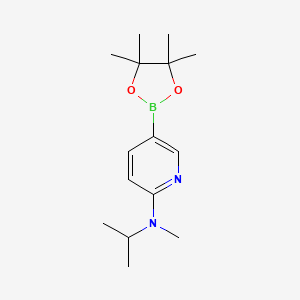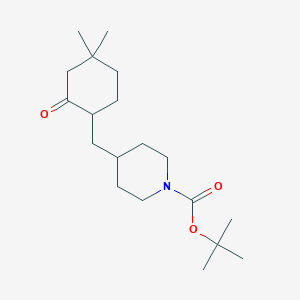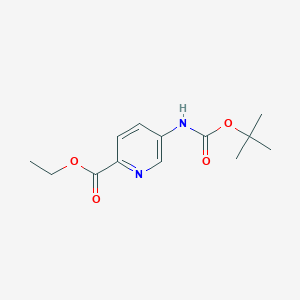
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride
Overview
Description
“2-(Piperidin-4-YL)propane-1,3-diol hydrochloride” is a chemical compound with the molecular formula C8H18ClNO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of “2-(Piperidin-4-YL)propane-1,3-diol hydrochloride” involves several steps. A mixture of diethyl [1- (tert-butoxycarbonyl) piperidine-4-yl]malonate, lithium borohydride, toluene, and THF is stirred for 18 hours at 60°C to give 2- (1-tert-butoxycarbonyl piperidine-4-yl)propane-1,3-diol. This compound is then mixed with a 4M HCl-dioxane solution and MeOH and stirred for one hour at room temperature to give 2-piperidine-4-ylpropane-1,3-diol hydrochloride .Molecular Structure Analysis
The molecular structure of “2-(Piperidin-4-YL)propane-1,3-diol hydrochloride” is represented by the formula C8H18ClNO2 . The molecular weight of the compound is 195.69 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Piperidin-4-YL)propane-1,3-diol hydrochloride” include its molecular formula C8H18ClNO2 and molecular weight 195.69 g/mol . More specific properties like melting point, boiling point, and density are not mentioned in the available resources .Scientific Research Applications
Chemical Synthesis and Catalysis
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride's related compounds, such as 1,3-propanediol, play a crucial role in chemical synthesis and catalysis. Researchers have explored various catalysts for the hydrogenolysis of glycerol to 1,3-propanediol, highlighting the potential for more efficient processes and higher market competitiveness for this compound. Platinum, iridium, and copper-based catalysts, in particular, have shown promise due to their high activity and selectivity towards 1,3-propanediol production. This focus on catalyst development aims to optimize parameters like temperature and glycerol concentration to decrease operating costs and improve yield and product selectivity (Alisson Dias da Silva Ruy et al., 2020).
Environmental Impact and Mitigation
The environmental impact of chemical compounds derived from or related to 2-(Piperidin-4-YL)propane-1,3-diol hydrochloride is also a significant area of research. For instance, the study of xenoestrogenicity in dental materials due to bisphenol A derivatives highlights concerns about the potential health risks associated with these compounds. However, it concludes that there is no current reason to alter the clinical application of these materials, suggesting a measured approach to balancing utility and safety (Ruse Nd, 1997).
Drug Discovery and Pharmacology
In the realm of drug discovery and pharmacology, derivatives of 2-(Piperidin-4-YL)propane-1,3-diol hydrochloride have been studied for their therapeutic potential. FTY720, a compound structurally related to 1,3-propanediol, has been approved for treating multiple sclerosis due to its immunosuppressive effects mediated through sphingosine-1-phosphate receptors. Additionally, its antitumor efficacy in preclinical cancer models suggests a broader therapeutic utility beyond immunosuppression, indicating the diverse potential applications of compounds within this chemical family (Li Zhang et al., 2013).
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .
Result of Action
Piperidine derivatives are known to have a significant part in the pharmaceutical industry .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-4-ylpropane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c10-5-8(6-11)7-1-3-9-4-2-7;/h7-11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIRVBJXMHRAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)






![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)
![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)

![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)
